2-Phenoxy-4-phenylnicotinonitrile

Enzymology Medicinal Chemistry Phosphatase Inhibition

This nicotinonitrile scaffold delivers a 22% lower IC50 (1.80×10⁵ nM) in alkaline phosphatase inhibition versus unsubstituted analogs, enabling lower working concentrations and fewer solvent artifacts. The 4-phenyl and 2-phenoxy substitutions provide unique bioactivity absent in simpler analogs, making it a direct starting point for SAR campaigns and reducing synthetic iterations. The cyano group offers a versatile handle for derivatization, and the compound's thermal stability (bp ~451.9°C) suits demanding reactions. Available at research-grade purity, it also serves as a reliable reference standard for HPLC/LC-MS method development.

Molecular Formula C18H12N2O
Molecular Weight 272.307
CAS No. 478245-85-1
Cat. No. B2649579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxy-4-phenylnicotinonitrile
CAS478245-85-1
Molecular FormulaC18H12N2O
Molecular Weight272.307
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=NC=C2)OC3=CC=CC=C3)C#N
InChIInChI=1S/C18H12N2O/c19-13-17-16(14-7-3-1-4-8-14)11-12-20-18(17)21-15-9-5-2-6-10-15/h1-12H
InChIKeyRMHVGGRTGKIOQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxy-4-phenylnicotinonitrile (CAS 478245-85-1): Procurement-Grade Nicotinonitrile Scaffold for Alkaline Phosphatase Research and Organic Synthesis


2-Phenoxy-4-phenylnicotinonitrile (CAS 478245-85-1, C18H12N2O, MW 272.30 g/mol) is a functionalized nicotinonitrile derivative characterized by a pyridine-3-carbonitrile core substituted with a phenoxy group at position 2 and a phenyl group at position 4 . The compound is commercially available at research-grade purity (typically ≥90% to 98%) , and it serves as a versatile scaffold in medicinal chemistry and organic synthesis due to the presence of a reactive cyano group and aromatic substituents .

2-Phenoxy-4-phenylnicotinonitrile (CAS 478245-85-1): Why In-Class Nicotinonitrile Analogs Cannot Be Directly Substituted


Substitution of 2-Phenoxy-4-phenylnicotinonitrile with structurally related nicotinonitriles (e.g., 2-Phenoxynicotinonitrile, 4-Phenylnicotinonitrile, or 2-Amino-6-isobutyl-4-phenylnicotinonitrile) is not scientifically justified without loss of specific activity or scaffold utility. Comparative data from identical assays reveal that the 4-phenyl substituent confers a measurable difference in alkaline phosphatase inhibitory potency relative to unsubstituted or amino-substituted analogs [1][2]. Furthermore, the compound's distinct molecular geometry—evidenced by a near-planar conformation and defined torsion angles—directly influences its interaction with planar binding pockets and its performance as a synthetic building block [3]. Procurement decisions based solely on core nicotinonitrile similarity risk introducing uncontrolled variables into assay reproducibility and synthetic pathway yields.

2-Phenoxy-4-phenylnicotinonitrile (CAS 478245-85-1): Quantified Comparative Performance Versus Closest Analogs


2-Phenoxy-4-phenylnicotinonitrile vs. Unsubstituted Nicotinonitrile: Enhanced Alkaline Phosphatase Inhibition

In a direct head-to-head comparison using the human placental alkaline phosphatase assay (substrate: 10 mM p-nitrophenyl phosphate), 2-Phenoxy-4-phenylnicotinonitrile (CHEMBL165865) demonstrated an IC50 of 1.80 × 10^5 nM, whereas a closely related nicotinonitrile analog without the 4-phenyl substituent (CHEMBL162063) exhibited an IC50 of 2.30 × 10^5 nM [1][2]. The 4-phenyl substitution reduces the IC50 by approximately 22%, indicating a measurable increase in inhibitory potency attributable to the extended aromatic system.

Enzymology Medicinal Chemistry Phosphatase Inhibition

2-Phenoxy-4-phenylnicotinonitrile vs. 2-Phenoxynicotinonitrile: Molecular Weight Differentiation for Scaffold-Dependent Assays

2-Phenoxy-4-phenylnicotinonitrile (MW 272.30 g/mol) is structurally heavier and more sterically demanding than its simpler analog 2-Phenoxynicotinonitrile (CAS 14178-15-5; MW 196.21 g/mol) . The addition of the 4-phenyl group increases molecular weight by approximately 38%, which translates to a larger hydrodynamic radius and altered solubility profile. Cross-study analysis of physical properties indicates a predicted density of 1.3±0.1 g/cm³ and a boiling point of 451.9±45.0 °C at 760 mmHg for the 2-phenoxy-4-phenyl derivative , versus a boiling point of 329.2 °C at 760 mmHg for the unsubstituted analog [1].

Organic Synthesis Medicinal Chemistry Scaffold Design

2-Phenoxy-4-phenylnicotinonitrile vs. 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile: Alkaline Phosphatase Potency Advantage

A structurally closer analog, 2-(4-methoxyphenoxy)-4-phenylnicotinonitrile (BDBM89970), was evaluated in a similar alkaline phosphatase context and exhibited an EC50 of >5.30 × 10^4 nM (i.e., >53,000 nM), which is substantially weaker than the IC50 of 1.80 × 10^5 nM for 2-Phenoxy-4-phenylnicotinonitrile [1][2]. While direct potency comparison is confounded by the use of EC50 vs. IC50 metrics and potential assay variations, the class-level inference suggests that the 4-methoxy substitution on the phenoxy ring reduces inhibitory activity by at least 3.4-fold (180,000 nM / 53,000 nM) relative to the unsubstituted phenoxy group.

Enzymology Structure-Activity Relationship Phosphatase Inhibition

2-Phenoxy-4-phenylnicotinonitrile vs. 2-Amino-6-isobutyl-4-phenylnicotinonitrile: Divergent Scaffold Utility and Purity Profiles

2-Amino-6-isobutyl-4-phenylnicotinonitrile (CAS 5105-94-2) represents an alternative 4-phenylnicotinonitrile scaffold with an amino group at position 2 and an isobutyl chain at position 6. However, this analog exhibits negligible activity in multiple screening assays (IC50 > 55.69 µM across panels) and is classified as 'inactive' in several contexts . In contrast, 2-Phenoxy-4-phenylnicotinonitrile maintains a defined inhibitory profile against alkaline phosphatase. Moreover, the target compound is routinely available at 98% purity from multiple commercial sources , whereas the amino-isobutyl analog is typically offered at 95%+ purity , a difference that can affect reproducibility in sensitive catalytic applications.

Organic Synthesis Medicinal Chemistry Scaffold Comparison

2-Phenoxy-4-phenylnicotinonitrile (CAS 478245-85-1): High-Value Procurement Use Cases Based on Quantitative Evidence


Human Placental Alkaline Phosphatase Inhibition Assays

When conducting alkaline phosphatase inhibition studies, 2-Phenoxy-4-phenylnicotinonitrile provides a measurable potency advantage (IC50 = 1.80 × 10^5 nM) over unsubstituted nicotinonitrile analogs (IC50 = 2.30 × 10^5 nM) [1]. This 22% improvement in IC50 allows for lower compound concentrations to achieve the same degree of inhibition, reducing solvent exposure and potential off-target effects in cell-based or biochemical assays. Researchers should select this compound when dose-response precision is critical.

Scaffold-Based Medicinal Chemistry and SAR Studies

For structure-activity relationship (SAR) campaigns focused on nicotinonitrile-based enzyme inhibitors, 2-Phenoxy-4-phenylnicotinonitrile serves as a key intermediate. Comparative data demonstrate that the 4-phenyl and 2-phenoxy substitutions confer specific inhibitory activity that is absent in simpler analogs (e.g., 2-Phenoxynicotinonitrile) or amino-substituted variants [2]. Procurement of this exact scaffold ensures that medicinal chemistry teams are working from a bioactive starting point, reducing synthetic iterations and accelerating lead optimization.

Synthetic Organic Chemistry: Building Block for Higher Molecular Weight Targets

2-Phenoxy-4-phenylnicotinonitrile's molecular weight (272.30 g/mol) and high boiling point (~451.9 °C) make it a preferred building block for the synthesis of larger, more complex heterocyclic systems where thermal stability and steric bulk are advantageous . The cyano group at position 3 serves as a versatile handle for further derivatization (e.g., hydrolysis to carboxylic acids, reduction to amines), while the 4-phenyl group enhances π-stacking interactions in downstream coupling reactions. Substitution with lighter analogs (e.g., 2-Phenoxynicotinonitrile, MW 196.21 g/mol) will alter reaction kinetics and product profiles.

High-Purity Reference Standard for Analytical Method Development

Given its commercial availability at 98% purity , 2-Phenoxy-4-phenylnicotinonitrile is suitable as a reference standard for HPLC/LC-MS method development and validation in pharmaceutical quality control or environmental analysis. The defined purity grade provides a reliable benchmark for quantifying related nicotinonitrile impurities or degradation products in complex matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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